5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one
CAS No.:
Cat. No.: VC17577470
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H8N2O2 |
---|---|
Molecular Weight | 140.14 g/mol |
IUPAC Name | 5-hydroxy-2,4-dimethyl-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C6H8N2O2/c1-3-5(9)6(10)8-4(2)7-3/h9H,1-2H3,(H,7,8,10) |
Standard InChI Key | KECMURPYXDZMPQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)NC(=N1)C)O |
Introduction
Structural Elucidation and Tautomeric Behavior
Molecular Architecture
The core structure of 5-hydroxy-2,6-dimethylpyrimidin-4(1H)-one consists of a six-membered pyrimidine ring with the following substituents (Figure 1):
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Methyl groups at positions 2 and 6
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A hydroxyl group at position 5
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A ketone group at position 4
The IUPAC name reflects its predominant tautomeric form, where the lactam structure (4(1H)-one) is stabilized through resonance. The SMILES notation CC1=NC(=NC(=O)C1O)C
and InChIKey GIXWEPMKZBBWQA-UHFFFAOYSA-N
provide unambiguous representations of its connectivity.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular formula | |
Molecular weight | 140.14 g/mol |
SMILES | CC1=NC(=NC(=O)C1O)C |
InChIKey | GIXWEPMKZBBWQA-UHFFFAOYSA-N |
Tautomerism and Resonance
The compound exists in equilibrium between enol (4-hydroxy) and keto (4-oxo) tautomers (Figure 2). Nuclear magnetic resonance (NMR) studies of analogous pyrimidinones suggest that the keto form predominates in solution due to conjugation between the carbonyl and adjacent nitrogen atoms . This tautomerism influences reactivity, particularly in substitution and condensation reactions.
Synthesis and Manufacturing Approaches
Industrial Production Challenges
Scalable synthesis requires optimizing:
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Catalysts: Transition metals (e.g., palladium) for selective C–H functionalization.
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Solvent systems: Polar aprotic solvents (e.g., DMF) to enhance reaction rates.
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Purification: Chromatography or recrystallization to achieve >95% purity.
Physicochemical Properties
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry data for adducts (Table 2) reveal insights into the compound’s gas-phase conformation . The ion exhibits a CCS of 126.4 Ų, consistent with a compact, planar structure stabilized by intramolecular hydrogen bonding.
Table 2: CCS Values for Major Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
141.06586 | 126.4 | |
163.04780 | 139.6 | |
139.05130 | 126.0 |
Solubility and Stability
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Solubility: High in polar solvents (water, ethanol) due to hydrogen-bonding groups.
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Thermal stability: Decomposes above 250°C without melting, as observed in thermogravimetric analysis (TGA) of similar compounds .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The hydroxyl group at position 5 undergoes substitution with electrophiles. For example, treatment with thionyl chloride () yields the corresponding chloropyrimidinone, a key intermediate for further functionalization.
Condensation Reactions
Reaction with hydrazines generates pyrazolo-pyrimidine hybrids, as demonstrated in the synthesis of antimicrobial agents .
Representative Reaction:
Analytical Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 141.06586 (calculated: 141.0659) . Fragmentation patterns show dominant losses of (28 Da) and (15 Da).
Nuclear Magnetic Resonance (NMR)
Predicted NMR shifts (DMSO-d6):
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δ 2.35 (s, 6H, 2×CH3)
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δ 6.12 (s, 1H, C5-OH)
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δ 8.45 (s, 1H, N–H)
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